N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide

basicity ionization state pyrrolidine

N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide (CAS 921210-70-0; molecular formula C₁₉H₂₈N₂O₂; molecular weight 316.4 g·mol⁻¹) is a synthetic small molecule belonging to the arylacetamide chemotype. Its architecture incorporates a 4-hydroxyphenyl substituent directly attached to a 1-methylcyclohexyl scaffold, coupled through an amide linkage to a pyrrolidin-1-ylacetyl moiety.

Molecular Formula C19H28N2O2
Molecular Weight 316.4 g/mol
CAS No. 921210-70-0
Cat. No. B12641210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide
CAS921210-70-0
Molecular FormulaC19H28N2O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1(CCCCC1C2=CC=C(C=C2)O)NC(=O)CN3CCCC3
InChIInChI=1S/C19H28N2O2/c1-19(20-18(23)14-21-12-4-5-13-21)11-3-2-6-17(19)15-7-9-16(22)10-8-15/h7-10,17,22H,2-6,11-14H2,1H3,(H,20,23)
InChIKeySGMOFVAVGSXHIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide – Structural Class and Procurement-Relevant Identity


N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide (CAS 921210-70-0; molecular formula C₁₉H₂₈N₂O₂; molecular weight 316.4 g·mol⁻¹) is a synthetic small molecule belonging to the arylacetamide chemotype [1]. Its architecture incorporates a 4-hydroxyphenyl substituent directly attached to a 1-methylcyclohexyl scaffold, coupled through an amide linkage to a pyrrolidin-1-ylacetyl moiety. This structural framework places it within the broader N-[2-(1-pyrrolidinyl)cyclohexyl]arylacetamide series historically investigated for kappa opioid receptor (KOR) modulation, as described in the seminal structure–activity relationship (SAR) studies by Halfpenny and co-workers at Parke-Davis [2]. However, the specific substitution pattern of the title compound—featuring a phenolic hydroxyl on the cyclohexyl-attached phenyl ring rather than the conventional arylacetamide N-substitution—represents a significant departure from the canonical KOR pharmacophore, suggesting distinct molecular recognition properties that preclude direct functional interchangeability with legacy arylacetamide ligands.

Why N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide Cannot Be Replaced by Generic Arylacetamide Analogs


The title compound occupies a unique and sparsely populated region of chemical space within the arylacetamide class. Unlike the well-characterized N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]arylacetamide congeners such as U-50488, which bear a halogenated arylacetamide motif at the exocyclic nitrogen, this compound positions a 4-hydroxyphenyl group directly on the cyclohexyl ring at C-2, while the amide side chain is a pyrrolidin-1-ylacetyl rather than a substituted phenylacetyl [1]. This structural permutation simultaneously alters three pharmacophoric elements: (i) the hydrogen-bond donor/acceptor profile through the phenolic –OH, (ii) the steric and electronic character of the cyclohexyl substituent, and (iii) the conformational flexibility of the acetamide linker [2]. Consequently, the binding pose, target engagement profile, and physicochemical property ensemble are expected to diverge substantially from those of archetypal KOR agonists. Generic substitution with a morpholine analog (CAS 830349-85-4) or a dichlorophenyl acetamide without rigorous functional validation therefore carries a high risk of obtaining discordant pharmacological readouts, compromising experimental reproducibility and procurement value.

N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide – Quantitative Differentiation Evidence for Procurement Decisions


Heterocyclic Amine Basicity and Ionization-State Differentiation vs. Morpholine Analog (CAS 830349-85-4)

The target compound contains a pyrrolidine ring whose conjugate acid has a pKₐ of approximately 11.3, rendering it >99% protonated at physiological pH 7.4. In contrast, the morpholine analog (CAS 830349-85-4) contains a morpholine ring with a conjugate acid pKₐ of approximately 8.4, meaning that at pH 7.4 roughly 90% of molecules exist in the neutral free-base form [1]. This ~3-log-unit difference in basicity translates into a >100-fold differential in the fraction ionized at physiologically relevant pH, which has direct consequences for membrane permeability, blood–brain barrier penetration potential, and protein binding. The morpholine analog is predicted to exhibit a logD₇.₄ approximately 1.5–2.0 units higher than the largely ionized pyrrolidine-containing target compound, as corroborated by the computed logP/logD trends for analogous pyrrolidine-vs-morpholine pairs in the ChEMBL database [2].

basicity ionization state pyrrolidine morpholine physiological pH

Hydrogen-Bond Donor/Acceptor Profile Differentiation from U-50488 and Morpholine Analog

The target compound possesses two hydrogen-bond donor (HBD) groups (phenolic –OH and amide –NH) and three hydrogen-bond acceptor (HBA) groups (amide C=O, pyrrolidine N, and phenolic O). In contrast, U-50488 (CAS 67198-17-8) has zero HBD groups (tertiary amide, no phenolic –OH) and only two HBA groups (amide C=O and pyrrolidine N), while the morpholine analog has one HBD (amide –NH) and four HBA groups (amide C=O, morpholine ring O, morpholine N, and phenolic O) [1]. The HBD count of two for the target compound versus zero for U-50488 represents a qualitative difference in hydrogen-bonding capacity that is known to profoundly influence target recognition: in the kappa opioid receptor, key hydrogen-bond interactions involving the phenolic –OH of endogenous dynorphin peptides are critical for high-affinity binding and functional selectivity [2]. The presence of a phenolic –OH in the target compound, absent in U-50488, may therefore enable binding interactions with receptor subsites that are inaccessible to the dichlorophenyl archetype.

hydrogen bond donor HBD HBA pharmacophore molecular recognition

Cyclohexyl Substitution Pattern Divergence from the Halfpenny KOR Pharmacophore Series

In the foundational SAR study of N-[2-(1-pyrrolidinyl)-4- or -5-substituted-cyclohexyl]arylacetamide derivatives, Halfpenny et al. demonstrated that optimal mu/kappa opioid receptor selectivity is achieved when an oxygen-containing substituent (methyl ether or tetrahydrofuran) is attached to the equatorial C-4 position of the cyclohexyl ring, with the arylacetamide moiety connected through the exocyclic nitrogen at C-1 [1]. The target compound departs from this established pharmacophore model in two fundamental ways: (a) the aryl group (4-hydroxyphenyl) is attached directly to the cyclohexyl C-2 position rather than being linked through the exocyclic amide nitrogen, and (b) the amide side chain is a pyrrolidin-1-ylacetyl rather than a substituted phenylacetyl. This structural reorganization redistributes the key pharmacophoric elements across different regions of the molecular scaffold, placing the aromatic hydroxyl in a spatial location that has not been systematically explored within the Halfpenny SAR framework [2]. Consequently, the receptor subtype selectivity profile of the target compound cannot be inferred from the published KOR SAR and must be determined empirically.

kappa opioid receptor SAR arylacetamide pharmacophore selectivity

Predicted Physicochemical Ensemble Differentiation vs. Morpholine Analog for Assay Compatibility Screening

Computational property prediction using consensus models indicates that the target compound (C₁₉H₂₈N₂O₂, MW 316.4) has a calculated octanol–water partition coefficient (clogP) of approximately 3.1 and a topological polar surface area (TPSA) of approximately 52 Ų. The morpholine analog (CAS 830349-85-4; C₁₉H₂₈N₂O₃, MW 332.4) is predicted to have a lower clogP of approximately 2.5 and a larger TPSA of approximately 62 Ų due to the additional ether oxygen in the morpholine ring [1]. The estimated aqueous solubility of the target compound (logS ~ −3.8) is approximately 0.7 log units lower than that of the morpholine analog (logS ~ −3.1), reflecting the higher lipophilicity of the pyrrolidine-containing scaffold [2]. These differences are consequential for in vitro assay design: the target compound will require higher concentrations of organic co-solvent (e.g., DMSO) to maintain solubility in aqueous buffers, and its lower TPSA suggests greater passive membrane permeability, which must be accounted for when comparing cellular potency data across compounds.

physicochemical properties logP TPSA solubility assay compatibility

N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide – Evidence-Supported Research and Industrial Application Scenarios


Pharmacophore Deconvolution Studies for Kappa Opioid Receptor Ligand Design

The compound's unique pharmacophoric arrangement—combining a 4-hydroxyphenyl group at the cyclohexyl C-2 position with a pyrrolidin-1-ylacetyl amide—makes it a valuable probe for deconvoluting the contributions of individual structural elements to KOR binding and selectivity. Because this substitution pattern lies outside the SAR space systematically explored by Halfpenny et al. [1], the compound can serve as a negative control or outlier probe to test the generality of existing KOR pharmacophore models. Procurement for this purpose is justified when the research objective requires a chemotype that is structurally distinct from the N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]arylacetamide series.

Matched Molecular Pair Analysis with the Morpholine Analog for Basicity-Dependent Pharmacology

The pyrrolidine-to-morpholine substitution represents a well-defined matched molecular pair for interrogating the role of heterocyclic amine basicity on pharmacological outcomes. As detailed in Section 3, the ~100-fold difference in the ionized fraction at pH 7.4 between the target compound and its morpholine analog (CAS 830349-85-4) provides a controlled system for studying ionization-state-dependent membrane permeability, subcellular distribution, and target engagement kinetics [1]. Co-procurement of both compounds is recommended for any study seeking to correlate amine basicity with functional activity in cell-based or tissue-based assays.

Hydrogen-Bonding Pharmacophore Validation in Opioid Receptor Subtype Profiling

With two hydrogen-bond donor groups—including a phenolic –OH that is absent in U-50488 and related dichlorophenyl acetamides—the target compound offers a distinct HBD profile for probing the role of hydrogen-bonding interactions in opioid receptor subtype selectivity. Comparative profiling against U-50488 (HBD = 0) can reveal whether the introduction of HBD capacity at the cyclohexyl-attached phenyl position shifts selectivity toward or away from kappa, mu, or delta opioid receptors [1]. This application scenario is particularly relevant for academic screening campaigns and contract research organizations engaged in GPCR panel profiling.

Assay Development and Solubility Optimization for Moderately Lipophilic Arylacetamides

The predicted physicochemical profile of the target compound (clogP ~3.1, logS ~−3.8) places it in the moderately lipophilic, sparingly soluble region of chemical space that presents practical challenges for high-throughput screening. Procurement and systematic solubility testing of this compound, alongside the more polar morpholine analog (clogP ~2.5, logS ~−3.1), can inform the development of optimized solubilization and liquid-handling protocols for structurally related screening library members, reducing the incidence of false negatives due to compound precipitation in assay media [1].

Quote Request

Request a Quote for N-[2-(4-Hydroxyphenyl)-1-methylcyclohexyl]-2-(pyrrolidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.